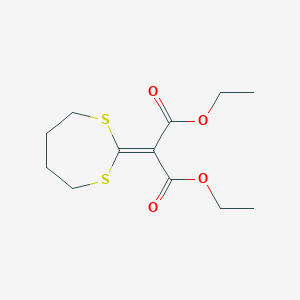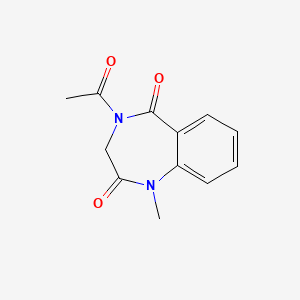
4-Acetyl-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a heterocyclic compound belonging to the benzodiazepine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the use of amino acids as precursors, which undergo cyclization in the presence of catalysts such as H₂PtCl₆ . Another approach involves the use of methyl malonylchloride and intramolecular nucleophilic substitution to achieve ring closure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methodologies used in laboratory synthesis can be scaled up for industrial applications, ensuring the use of appropriate catalysts and reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
4-Acetyl-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Acetyl-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with GABA-A receptors. It acts as a GABA modulator, increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels. This modulation affects the inhibitory neurotransmission in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: This compound shares a similar structure but lacks the acetyl group.
1-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: Similar in structure but without the acetyl group.
Uniqueness
4-Acetyl-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is unique due to its acetyl group, which imparts distinct chemical properties and reactivity. This structural feature enhances its potential as a GABA modulator and its applicability in various scientific research fields .
Properties
CAS No. |
62088-95-3 |
|---|---|
Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
4-acetyl-1-methyl-3H-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C12H12N2O3/c1-8(15)14-7-11(16)13(2)10-6-4-3-5-9(10)12(14)17/h3-6H,7H2,1-2H3 |
InChI Key |
DZGCEUBTNBDKAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(=O)N(C2=CC=CC=C2C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


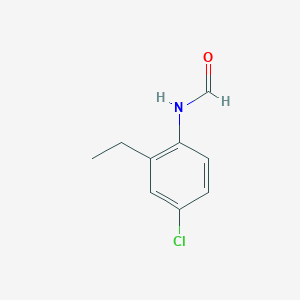
![2-Methyl-4-nitro-4-undecyldecahydropyrido[1,2-a][1,4]diazepine](/img/structure/B14535628.png)
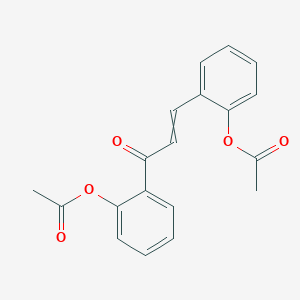

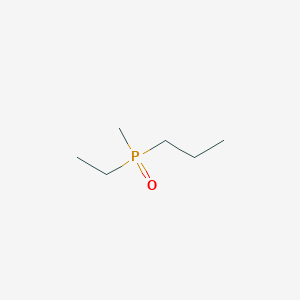
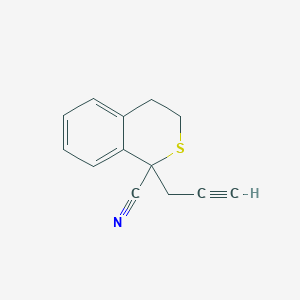
![3-[Bis(carboxymethyl)amino]-N,N-bis(carboxymethyl)-L-alanine](/img/structure/B14535649.png)
![Acetic acid;2-[diethyl(methyl)silyl]prop-2-en-1-ol](/img/structure/B14535651.png)
![3-[(4-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-thione](/img/structure/B14535655.png)
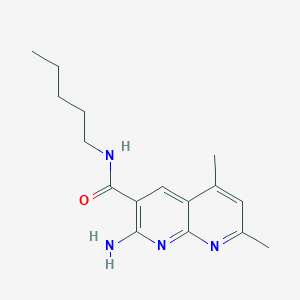
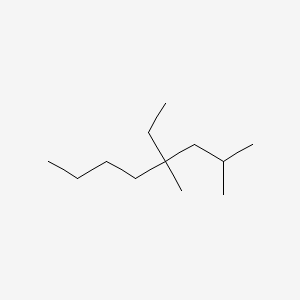
![1-[(E)-[(2,6-dimethylphenyl)hydrazinylidene]methyl]-3-methylurea](/img/structure/B14535683.png)
![1-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]-3-methylurea](/img/structure/B14535684.png)
